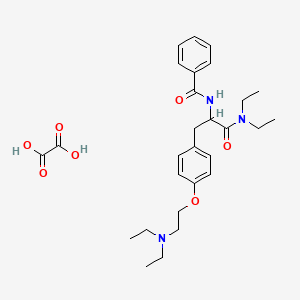
O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylaminoethyl group, a benzoyl group, and a tyrosyl group, all linked to a diethylamide moiety. The oxalate salt form enhances its stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate typically involves multiple steps, starting with the preparation of the individual components. The diethylaminoethyl group can be introduced through a reaction with diethylamine, while the benzoyl group is typically added via a Friedel-Crafts acylation reaction. The tyrosyl group is incorporated through peptide coupling reactions, often using reagents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The final oxalate salt form is obtained by reacting the free base with oxalic acid, followed by crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylaminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted amides or esters.
Aplicaciones Científicas De Investigación
O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mecanismo De Acción
The mechanism of action of O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylaminoethyl group can interact with amino acid residues in proteins, while the benzoyl and tyrosyl groups can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
O,O-diethyl S-[2-(diethylamino)ethyl] phosphorothioate: A nerve agent with a similar diethylaminoethyl group.
4-Amino-N-[2-(diethylamino)ethyl]benzamide: A compound with a similar diethylaminoethyl group and benzoyl group.
Uniqueness
O-(2-Diethylaminoethyl)-N-benzoyl-DL-tyrosyl-diethylamide oxalate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its oxalate salt form also enhances its stability and solubility, making it more suitable for various applications compared to similar compounds.
Propiedades
Número CAS |
57227-50-6 |
|---|---|
Fórmula molecular |
C28H39N3O7 |
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
N-[1-(diethylamino)-3-[4-[2-(diethylamino)ethoxy]phenyl]-1-oxopropan-2-yl]benzamide;oxalic acid |
InChI |
InChI=1S/C26H37N3O3.C2H2O4/c1-5-28(6-2)18-19-32-23-16-14-21(15-17-23)20-24(26(31)29(7-3)8-4)27-25(30)22-12-10-9-11-13-22;3-1(4)2(5)6/h9-17,24H,5-8,18-20H2,1-4H3,(H,27,30);(H,3,4)(H,5,6) |
Clave InChI |
HZXXLPBSHKUWHV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)CC(C(=O)N(CC)CC)NC(=O)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


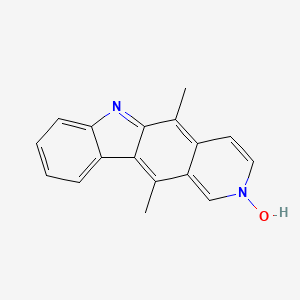

![6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene](/img/structure/B12815499.png)
![spiro[14-oxa-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3'-oxolane]-2',5',13,15-tetrone](/img/structure/B12815510.png)

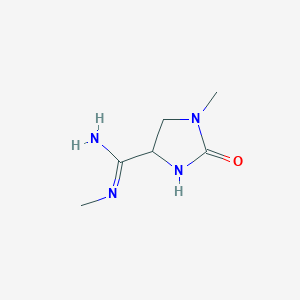
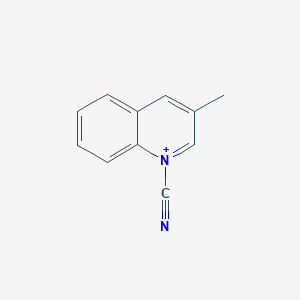


![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12815543.png)
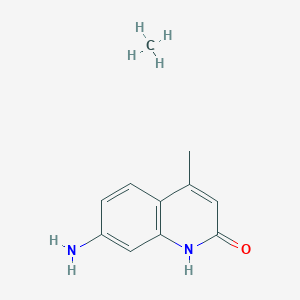

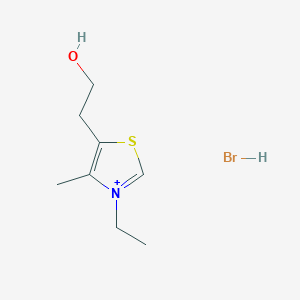
![rel-(3S,3aR,6S,6aS)-3,6-Bis(4-hydroxy-3-methoxyphenyl)tetrahydrofuro[3,4-c]furan-1(3H)-one](/img/structure/B12815561.png)
